An In-Depth Technical Guide to 8-Chlorochroman-4-amine: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 8-Chlorochroman-4-amine: Properties, Synthesis, and Applications in Drug Discovery
Abstract
8-Chlorochroman-4-amine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a chroman core, a chiral primary amine at the C4 position, and a chlorine substituent on the aromatic ring, offers a unique combination of features for the synthesis of diverse compound libraries. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic signature, stereospecific synthesis strategies, and core reactivity. Furthermore, it explores its application as a versatile scaffold in the development of novel therapeutics, particularly for central nervous system (CNS) disorders, by leveraging its structural and functional handles for molecular elaboration.
Introduction
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and biologically active compounds that exhibit a wide range of physiological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] Within this class, 8-Chlorochroman-4-amine (CAS: 770690-25-0) has emerged as a particularly valuable synthetic intermediate.[1][3][4]
Its strategic importance is derived from three key molecular features:
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The Chroman Core: A bicyclic ether that provides a rigid, three-dimensional framework.
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The C4 Primary Amine: A nucleophilic handle for a wide array of chemical transformations and a chiral center, making stereochemistry a critical consideration in its application.
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The C8 Chloro Substituent: An electron-withdrawing group that modulates the electronic properties of the aromatic ring and serves as a versatile anchor point for late-stage functionalization via modern cross-coupling reactions.
This combination makes 8-Chlorochroman-4-amine a powerful starting point for developing novel chemical entities, especially as CNS agents, nootropics, and potential serotonin receptor modulators.[1]
Physicochemical and Spectroscopic Profile
A precise understanding of a molecule's physicochemical and spectroscopic properties is fundamental for its application in synthesis and material handling. While experimental values for properties like melting and boiling points are best obtained from a certificate of analysis for a specific batch, a summary of its core computed properties and expected spectroscopic data is presented below.
| Property | Value | Source |
| CAS Number | 770690-25-0 | [1][3][4][5] |
| Molecular Formula | C₉H₁₀ClNO | [1][3][4][6] |
| Molecular Weight | 183.64 g/mol | [1] |
| Chirality | Exists as (R) and (S) enantiomers | [7][8] |
Spectroscopic Characterization (The Scientist's Fingerprint)
Spectroscopic analysis provides an unambiguous structural confirmation of 8-Chlorochroman-4-amine.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton. The aromatic region should display a complex multiplet pattern corresponding to the three protons on the chlorinated benzene ring. The proton at the C4 position, bonded to both the amine and the chiral carbon, will appear as a multiplet. The two diastereotopic protons of the -OCH₂- group at C2 will likely appear as separate multiplets, as will the two diastereotopic protons of the C3 methylene group.
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¹³C NMR Spectroscopy: The spectrum should reveal nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule, confirming its asymmetry.
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Mass Spectrometry (MS): The mass spectrum is a critical tool for confirmation. It will exhibit a molecular ion peak (M⁺) at m/z ≈ 183. A key diagnostic feature is the presence of an isotopic peak (M+2) at m/z ≈ 185, with an intensity approximately one-third of the molecular ion peak, which is characteristic of a molecule containing a single chlorine atom.
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Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands confirming its key functional groups. These include N-H stretching vibrations for the primary amine, a strong C-O stretch for the cyclic ether, and aromatic C-H and C=C stretching bands.
Synthesis and Stereochemistry
The synthesis of 8-Chlorochroman-4-amine is most strategically accomplished via its corresponding ketone precursor, 8-chlorochroman-4-one. This multi-step approach allows for robust and scalable production.
Synthesis of the 8-Chloro-chroman-4-one Precursor
The chroman-4-one core is efficiently constructed through a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition.[9][10] Microwave-assisted protocols have proven highly effective, dramatically reducing reaction times and improving yields.
Experimental Protocol: Microwave-Assisted Synthesis of 8-Chloro-chroman-4-one
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To a 0.4 M solution of 2'-hydroxy-3'-chloroacetophenone in ethanol, add 1.1 equivalents of a suitable aldehyde (e.g., formaldehyde or its equivalent) and 1.1 equivalents of a hindered base such as diisopropylethylamine (DIPA).
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Heat the mixture using microwave irradiation at 160–170 °C for 1 hour. The use of microwave heating provides rapid and uniform energy transfer, which is crucial for driving the reaction to completion.
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After cooling, dilute the reaction mixture with a non-polar organic solvent like dichloromethane (CH₂Cl₂).
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Perform an aqueous workup by washing the organic phase sequentially with 1 M HCl (to neutralize the base), water, and finally brine.
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Dry the organic phase over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
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Purify the resulting crude product by flash column chromatography to yield pure 8-chloro-chroman-4-one.
Caption: Synthesis of the 8-Chloro-chroman-4-one precursor.
Conversion to 8-Chlorochroman-4-amine
The transformation of the ketone to the target primary amine is a pivotal step. A highly reliable and common method involves a two-step sequence: formation of an oxime followed by its chemical reduction.
Experimental Protocol: Oxime Formation and Reduction
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Oxime Formation: Dissolve 8-chloro-chroman-4-one in a suitable solvent like ethanol. Add an excess of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to neutralize the HCl released. Reflux the mixture until TLC or LC-MS analysis indicates complete consumption of the starting ketone. After workup, the 8-chloro-chroman-4-one oxime is isolated.
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Reduction: The isolated oxime is then reduced to the primary amine. A common and effective method is catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon under a hydrogen atmosphere. Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride in the presence of a transition metal salt can be employed.
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Purification of the final product, 8-Chlorochroman-4-amine, is typically achieved through crystallization of its salt (e.g., hydrochloride) or by column chromatography.
Caption: Conversion of the chromanone precursor to the target amine.
The Chirality Question: Accessing Enantiopure Amines
Since the C4 carbon is a stereocenter, 8-Chlorochroman-4-amine exists as a pair of enantiomers. For drug development, it is often essential to work with a single enantiomer, as biological activity typically resides in one, while the other may be inactive or contribute to off-target effects. Enantiopure (R)- or (S)-8-Chlorochroman-4-amine can be accessed through two primary strategies:
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Chiral Resolution: Separation of the racemic amine using a chiral acid to form diastereomeric salts, which can be separated by crystallization.
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Asymmetric Synthesis: Employing a stereoselective reduction of the chroman-4-one precursor. For instance, a Corey-Bakshi-Shibata (CBS) reduction can produce a chiral alcohol with high enantioselectivity, which can then be converted to the amine while retaining its stereochemical integrity.[11]
Chemical Reactivity and Derivatization
The synthetic utility of 8-Chlorochroman-4-amine lies in the distinct reactivity of its two primary functional handles, which can be manipulated orthogonally to build molecular complexity.
The Nucleophilic Amine
The primary amine at C4 is a strong nucleophile and readily participates in a variety of classical amine reactions.[12]
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N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
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N-Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines. This reaction can sometimes lead to over-alkylation, but conditions can be optimized.[12]
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.
The Versatile Chloro Substituent
The chlorine atom on the aromatic ring is a powerful tool for late-stage functionalization, a highly desirable strategy in drug discovery. While relatively inert to classical nucleophilic aromatic substitution, it is an excellent substrate for transition-metal-catalyzed cross-coupling reactions.
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Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of new aryl or alkyl groups.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating substituted anilines.
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
This dual reactivity allows for a programmed approach to library synthesis. For example, the amine can first be protected, followed by a cross-coupling reaction at the C8 position, and concluded with deprotection and further derivatization of the amine.
Caption: Orthogonal derivatization strategies for 8-Chlorochroman-4-amine.
Applications in Medicinal Chemistry and Drug Discovery
8-Chlorochroman-4-amine is primarily utilized as a structural scaffold for creating novel compounds with therapeutic potential.[1]
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A Scaffold for CNS Agents: Its structural similarity to compounds known to modulate cognitive function makes it a valuable starting point for developing nootropic (cognition-enhancing) and neuroprotective agents.[1] The chroman ring system can mimic endogenous ligands and interact with receptors in the brain. It has been specifically explored in the design of serotonin receptor modulators.[1]
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Leveraging the Chroman Core: The broader chroman-4-one class, the direct precursor to the title amine, has been successfully used to develop potent and selective inhibitors of SIRT2, an enzyme implicated in neurodegenerative disorders like Parkinson's and Alzheimer's disease.[2][9][10] This validates the chroman core as a biologically relevant scaffold for CNS targets.
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The Role of the Chlorine Atom in Drug Design: The inclusion of a chlorine atom is a common strategy in medicinal chemistry.[13][14] It can enhance membrane permeability, improve metabolic stability by blocking sites of oxidation, and provide additional hydrophobic interactions within a target's binding pocket. Its use as a handle for diversification, as described in Section 4.2, is a key advantage for generating structure-activity relationship (SAR) data during lead optimization.
Safety and Handling
As with any laboratory chemical, 8-Chlorochroman-4-amine should be handled with appropriate care. It is a chlorinated amine derivative and should be treated as potentially harmful.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes.[15]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Users are required to consult the specific Material Safety Data Sheet (MSDS) provided by the supplier for complete safety and handling information.
Conclusion
8-Chlorochroman-4-amine is more than a simple chemical; it is a sophisticated molecular tool for drug discovery. Its well-defined structure, featuring an accessible chiral amine and a versatile chloro handle on a privileged chroman scaffold, provides researchers with a robust platform for synthesizing diverse and targeted compound libraries. The established synthetic routes to its precursor and the predictable reactivity of its functional groups make it an asset in programs aimed at discovering next-generation therapeutics, particularly in the challenging field of central nervous system disorders.
References
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry.
- Efficient and general asymmetric syntheses of ( R)-chroman-4-amine salts | Request PDF.
- (4S)-8-chloroisochroman-4-amine | C9H10ClNO | CID 130656769 - PubChem.
- 8-Chlorochroman-4-Amine. BOC Sciences.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Request PDF.
- 770690-25-0|8-Chlorochroman-4-amine|BLD Pharm.
- 1228542-35-5|(S)-8-Chlorochroman-4-amine - BLDpharm.
- Chromanone and flavanone synthesis. Organic Chemistry Portal.
- (R)-8-Chlorochroman-4-amine | CAS:1228542-42-4 | Ark Pharma Scientific Limited.
- 8-Chlorochroman-4-amine - [C63654] - Synthonix.
- 8-Chlorochroman-4-amine - CAS:770690-25-0 - Sunway Pharm Ltd.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. OUCI.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.
- Amine Reactivity.
- Nufarm 2,4-D Amine 600 Liquid Herbicide Safety D
Sources
- 1. 8-Chlorochroman-4-Amine [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. 770690-25-0|8-Chlorochroman-4-amine|BLD Pharm [bldpharm.com]
- 4. Synthonix, Inc > 770690-25-0 | 8-Chlorochroman-4-amine [synthonix.com]
- 5. 8-Chlorochroman-4-amine - CAS:770690-25-0 - Sunway Pharm Ltd [3wpharm.com]
- 6. (4S)-8-chloroisochroman-4-amine | C9H10ClNO | CID 130656769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1228542-35-5|(S)-8-Chlorochroman-4-amine|BLD Pharm [bldpharm.com]
- 8. (R)-8-Chlorochroman-4-amine | CAS:1228542-42-4 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 9. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Amine Reactivity [www2.chemistry.msu.edu]
- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical revi… [ouci.dntb.gov.ua]
- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.nufarm.com [cdn.nufarm.com]
